![molecular formula C21H16N2O2S B364229 N-[3-(1,3-benzotiazol-2-il)-4-hidroxifenil]-2-fenilacetamida CAS No. 2533-13-3](/img/structure/B364229.png)

N-[3-(1,3-benzotiazol-2-il)-4-hidroxifenil]-2-fenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

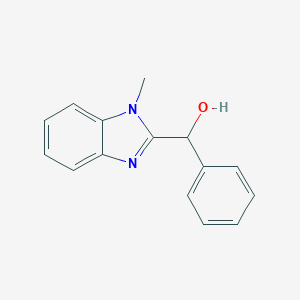

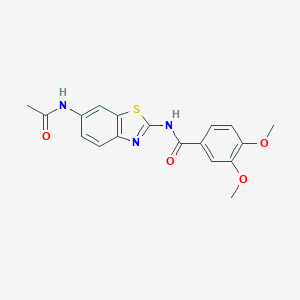

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The cell wall of this bacterium is crucial for its survival and pathogenicity. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for similar benzothiazole derivatives

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thus exhibiting its anti-tubercular activity .

Safety and Hazards

While the specific safety and hazards of “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide” are not available in the search results, benzothiazole derivatives may be harmful if inhaled, absorbed through skin, or swallowed. They may cause respiratory tract irritation, skin irritation, and eye irritation .

Direcciones Futuras

Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry. They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs containing benzothiazole nucleus are available in the market for the treatment of various diseases . Therefore, the future directions in the research of benzothiazole derivatives could involve further exploration of their potential therapeutic applications, optimization of their synthesis methods, and investigation of their safety profiles.

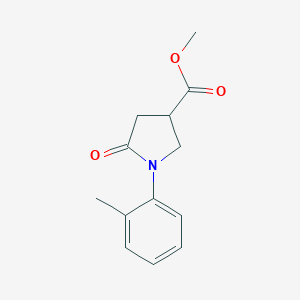

Métodos De Preparación

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide typically involves the following steps:

Synthesis of 2-amino benzothiazole derivatives: This can be achieved through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.

Formation of the target compound: The 2-amino benzothiazole derivative is then reacted with 4-hydroxyphenyl acetic acid under appropriate conditions to form the desired compound.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Análisis De Reacciones Químicas

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

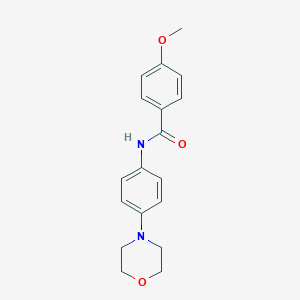

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide can be compared with other benzothiazole derivatives such as:

2-aminobenzothiazole: Known for its antimicrobial properties.

Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Studied for its potential anticancer activity.

The uniqueness of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide lies in its specific structure, which imparts distinct biological activities and chemical reactivity .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,24H,12H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJUKJZGIZJWBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)

![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B364177.png)

![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B364196.png)

![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)

![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)

![N-[(2-propyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B364234.png)

![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B364235.png)